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Compound of Interest

Compound Name: Boc-His-OMe

Cat. No.: B558408

This technical guide provides comprehensive information on Na-(tert-Butoxycarbonyl)-L-
histidine methyl ester (Boc-His-OMe), a key building block for researchers, scientists, and
professionals in drug development and peptide chemistry. It covers its chemical properties,
detailed experimental protocols, and its application in advanced therapeutic strategies.

Core Chemical Information: Boc-His-OMe

Boc-His-OMe is a derivative of the amino acid L-histidine, where the alpha-amino group is
protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a
methyl group. These modifications are crucial for its application in controlled, stepwise peptide
synthesis.

Physicochemical and Structural Data

All quantitative data for Boc-His-OMe is summarized in the table below, providing a clear
reference for experimental design.
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Property Value Citations
CAS Number 2488-14-4 [11[2][3][4]
Molecular Formula C12H19N304 [11[415]
Molecular Weight 269.30 g/mol [1][5]

methyl (2S)-3-(1H-imidazol-5-

1)-2-[(2-methylpropan-2-
IUPAC Name -2l Y _p [5]
yl)oxycarbonylamino]propanoa

te
Appearance White to off-white solid powder  [2][4]
Melting Point 120-128 °C [41[6]

N Powder: -20°C for 3 years; In
Storage Conditions [2]
solvent: -80°C for 6 months

Experimental Protocols and Applications

Boc-His-OMe is a versatile reagent primarily used in the synthesis of peptides for various
applications, including drug development, bioconjugation, and protein engineering.

Synthesis of Protected Histidine Derivatives

The synthesis of complex peptide building blocks often starts with simpler protected amino
acids like Boc-His-OMe. For instance, the synthesis of a fully protected histidine, such as N-
Boc-N'-Trityl (Trt)-L-histidine methyl ester, is a common procedure.

Protocol for N-Boc-N'-Trityl-L-histidine methyl ester Synthesis:

o Esterification: L-histidine is reacted with an excess of sulfoxide chloride in methanol for
approximately 16 hours to produce histidine methyl ester hydrochloride salt with a high yield
(~95%).[4]

e Boc Protection: The resulting methyl ester is then reacted with di-tert-butyl dicarbonate
(Boc20) and triethylamine in dry anhydrous methanol to yield N-tert-butyloxycarbonyl (Boc)-
protected histidine methyl ester.[4]
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Trityl Protection: The N-Boc-histidine methyl ester is dissolved in toluene with trityl chloride.
Triethylamine is added, and the reaction is heated to 80°C for several hours.[4]

Purification: The final product, N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, is purified using
silica gel column chromatography, achieving a yield of approximately 97%.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc
Chemistry

Boc-His-OMe is a fundamental component in the Boc strategy for Solid-Phase Peptide

Synthesis (SPPS), a cornerstone technique for building custom peptides. The process involves

sequential addition of amino acids to a growing chain anchored to a solid resin support.[6][7][8]

Key Steps in a Boc-SPPS Cycle:

Resin Attachment: The first Boc-protected amino acid is anchored to an insoluble resin, often
a Merrifield or PAM resin.[9]

Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a
strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]

Neutralization & Washing: The resin is neutralized with a base like diisopropylethylamine
(DIPEA) and washed thoroughly to remove excess reagents and byproducts.

Coupling: The next Boc-protected amino acid (e.g., a derivative synthesized from Boc-His-
OMe) is activated with a coupling agent (like HBTU) and added to the resin, forming a new
peptide bond.

Iteration: Steps 2-4 are repeated for each subsequent amino acid until the desired peptide
sequence is assembled.

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and
all side-chain protecting groups are removed simultaneously using a very strong acid, such
as liquid hydrogen fluoride (HF).[6][9]
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Iterative Synthesis Cycle
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Click to download full resolution via product page
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Bioconjugation Applications

Peptides synthesized using Boc-His-OMe can be further modified for targeted therapies
through bioconjugation. This process covalently links the peptide to other molecules like drugs,
imaging agents, or polymers. A common strategy involves activating a carboxyl group on a
payload molecule with EDC/NHS to form an NHS ester, which then reacts with a primary amine
on the peptide (e.g., the N-terminus after Boc removal or a lysine side chain).[10][11]

Payload Activation
Payload with Activation with
-COOH group EDC / NHS NHS-Ester Payload

Conjugation Reaction
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General Workflow for Peptide Bioconjugation.

Signaling Pathways and Mechanisms of Action
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The unique properties of the histidine imidazole side chain are leveraged in advanced drug
delivery systems. Peptides rich in histidine residues exhibit pH-responsive behavior, which is
critical for overcoming cellular barriers.

The "Proton Sponge Effect" for Endosomal Escape

A major hurdle in drug delivery is ensuring the therapeutic payload escapes the endosome
after being internalized by a cell, thereby avoiding degradation in the lysosome. Histidine-rich
peptides, synthesized using precursors like Boc-His-OMe, are instrumental in a mechanism
known as the "proton sponge effect".[5][12][13]

The imidazole side chain of histidine has a pKa of approximately 6.0, which is within the pH
range of late endosomes (pH 4.0-6.5).[12] In the neutral pH of the bloodstream (pH 7.4), the
imidazole ring is largely uncharged. However, upon endocytosis into the acidic endosome, the
imidazole groups become protonated. This influx of protons into the vesicle triggers a
secondary influx of chloride ions to maintain charge neutrality, leading to osmotic swelling. The
resulting pressure eventually ruptures the endosomal membrane, releasing the peptide and its
conjugated cargo into the cytoplasm.[13]
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The Proton Sponge Effect for Endosomal Escape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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